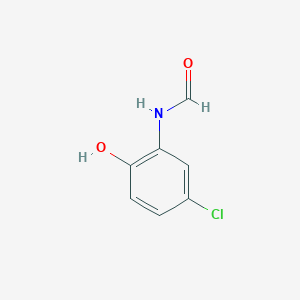

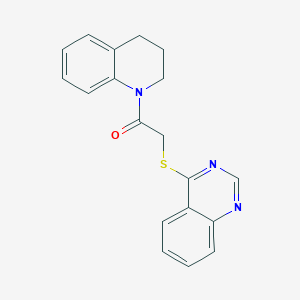

![molecular formula C19H15N5O2S B2472749 2-((3-(4-metoxifenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)-1-feniletanona CAS No. 863500-96-3](/img/structure/B2472749.png)

2-((3-(4-metoxifenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)-1-feniletanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone” is a complex organic molecule. It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a triazole ring fused with a pyrimidine ring . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Aplicaciones Científicas De Investigación

Actividad anticancerígena

El andamiaje triazolotiadiazina ha ganado atención debido a su potencial como agente anticancerígeno. Los investigadores han sintetizado derivados de este compuesto y han evaluado su eficacia contra varias líneas celulares cancerosas. Por ejemplo, Badr et al. sintetizaron análogos de 6-(4-sustituido fenil)-3-(5-nitrofurano-2-il)-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina y encontraron que exhibían buena actividad antibacteriana contra Staphylococcus aureus . Se necesitan más estudios para explorar su potencial completo como agentes anticancerígenos.

Propiedades antimicrobianas

Las triazolotiadiazinas también han demostrado actividad antimicrobiana. Se sintetizaron y evaluaron nuevos derivados de 1,2,3-triazolo[4,5-d]pirimidina contra líneas celulares cancerosas humanas, incluyendo MGC-803, MCF-7, EC-109, PC-3 y Hela. Estos compuestos mostraron promesa como posibles fármacos antitumorales .

Inhibición enzimática

La capacidad del compuesto para interactuar con las enzimas lo convierte en un candidato prometedor para estudios de inhibición enzimática. Se ha investigado como un inhibidor de la anhidrasa carbónica, un inhibidor de la colinesterasa, un inhibidor de la fosfatasa alcalina, un agente antilípido y un inhibidor de la aromatasa . Estas interacciones podrían tener implicaciones para varias enfermedades.

Potencial antiviral

Aunque los datos específicos sobre la actividad antiviral son escasos, las características estructurales del andamiaje triazolotiadiazina sugieren que podría interferir con la replicación viral. Se necesitan más investigaciones para explorar sus propiedades antivirales.

En resumen, 2-((3-(4-metoxifenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)-1-feniletanona es prometedora en múltiples campos, incluyendo anticancerígeno, antimicrobiano e inhibición enzimática. Los investigadores deberían continuar investigando su potencial para el diseño y desarrollo de fármacos . Si necesita más información o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to be pharmaceutically active . They have been used as templates for designing new inhibitors , suggesting that they may interact with various enzymes or receptors in the body.

Mode of Action

It’s known that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities . These activities could potentially affect various biochemical pathways, leading to downstream effects such as the inhibition of certain enzymes or the modulation of signal transduction pathways.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies could provide insights into the compound’s bioavailability and its potential to reach its targets in the body.

Result of Action

Similar compounds have shown good antitumor activities , suggesting that this compound could potentially induce cell death in tumor cells or inhibit their proliferation.

Análisis Bioquímico

Biochemical Properties

The compound 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone has been found to exhibit inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This suggests that the compound may play a role in biochemical reactions related to cell cycle control. The compound’s interaction with CDK2 is likely due to its ability to fit into the active site of the enzyme, forming essential hydrogen bonds .

Cellular Effects

In cellular contexts, 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone has been shown to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by affecting cell proliferation. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is likely related to its inhibitory activity against CDK2 .

Molecular Mechanism

The molecular mechanism of action of 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is likely related to its interaction with CDK2. By inhibiting CDK2, the compound can affect the phosphorylation of key components for cell proliferation, potentially leading to alterations in gene expression and changes in cellular function .

Temporal Effects in Laboratory Settings

Given its inhibitory activity against CDK2, it is plausible that the compound’s effects may change over time, potentially influencing long-term cellular function .

Metabolic Pathways

Given its structural similarity to other triazolopyrimidines, it is plausible that the compound may interact with enzymes or cofactors involved in nucleotide metabolism .

Subcellular Localization

Given its potential role in inhibiting CDK2, it is plausible that the compound may localize to the nucleus, where CDK2 is known to exert its effects .

Propiedades

IUPAC Name |

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2S/c1-26-15-9-7-14(8-10-15)24-18-17(22-23-24)19(21-12-20-18)27-11-16(25)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEJMWJZZKYVQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)C4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]-5-fluoro-1,3-benzothiazole](/img/structure/B2472666.png)

![N-(4-fluorophenyl)-6,7-dimethoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2472673.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide](/img/structure/B2472674.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide](/img/structure/B2472678.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2472685.png)

![3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride](/img/structure/B2472687.png)